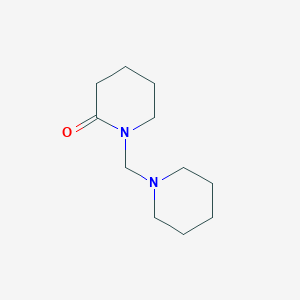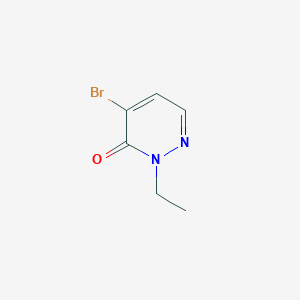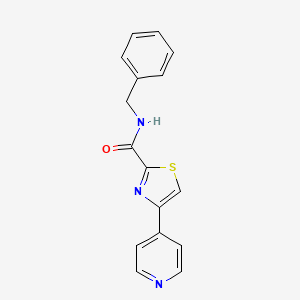![molecular formula C21H23Cl2N3O4S2 B3004197 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216809-46-9](/img/structure/B3004197.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a derivative of benzamide and is likely to possess interesting chemical and biological properties due to the presence of a benzo[d]thiazol moiety and a morpholinoethyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole structures have been synthesized and characterized for various applications, including as supramolecular gelators and antibacterial agents .
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)benzamide derivatives involves the formation of amide bonds and the introduction of substituents on the thiazole ring . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives typically includes reactions such as the coupling of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with other reagents like hydrazine hydrate . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting with a suitable benzo[d]thiazol precursor and introducing the methylsulfonyl and morpholinoethyl groups through electrophilic substitution or amidation reactions.
Molecular Structure Analysis
The molecular structure of N-(thiazol-2-yl)benzamide derivatives has been analyzed using crystal engineering approaches, revealing non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions that contribute to their gelation behavior . These interactions are crucial for the stability and properties of the compounds. For the compound , similar non-covalent interactions could be expected, which would influence its physical and chemical properties, as well as its potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide core and the thiazole ring. The presence of a chloro group, as seen in related compounds, suggests potential for further chemical modifications through nucleophilic substitution reactions . The methylsulfonyl group could also participate in sulfonylation reactions, while the morpholinoethyl group could be involved in reactions typical of secondary amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure and the nature of their substituents. For instance, the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives is a result of their ability to form stable non-covalent interactions, which also affects their solubility and thermal stability . The antibacterial activity of N-(benzo[d]thiazol-2-yl) derivatives is indicative of their potential biological properties, which could be related to their ability to interact with bacterial enzymes or cell walls . The compound would likely exhibit unique properties based on its specific substituents, which could include solubility in various solvents, thermal stability, and potential biological activities.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2.ClH/c1-31(27,28)19-5-3-2-4-16(19)20(26)25(9-8-24-10-12-29-13-11-24)21-23-17-7-6-15(22)14-18(17)30-21;/h2-7,14H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXEQRUMCMYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)
![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)
![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)
![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)

